molecular formula C19H23N3O2S B2433585 2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 900013-18-5

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2433585
CAS No.: 900013-18-5
M. Wt: 357.47
InChI Key: SIIUYAVYSWCVCY-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule. It incorporates multiple functional groups including diethylamino, hydroxyphenyl, and thiophene moieties, arranged around a central pyrazole ring. The compound's intricate structure suggests its potential for a variety of biochemical interactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts from readily available aromatic precursors. Key steps include:

  • Formation of the pyrazole ring: : Through cyclization reactions involving hydrazine derivatives and diketones.

  • Functional group transformations: : Subsequent steps involve specific conditions to introduce the hydroxyphenyl and thiophene substituents, often requiring precise temperature control and the use of catalysts.

Industrial Production Methods

Scaling up for industrial production may involve batch or continuous flow processes. Optimization focuses on high yield and purity, with considerations for cost-effective and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits diverse reactivity owing to its functional groups.

  • Oxidation: : Can lead to the formation of ketones or quinones.

  • Reduction: : Potentially converts double bonds in the thiophene ring.

  • Substitution: : Aromatic substitution reactions facilitated by the hydroxyphenyl moiety.

Typical reagents might include:

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : As a precursor or reagent in organic synthesis.

  • Biology: : Studied for its potential biochemical interactions.

  • Medicine: : Investigated for therapeutic properties.

  • Industry: : Used in the development of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The biological activity stems from its interactions at the molecular level. This compound may:

  • Bind to specific receptors or enzymes.

  • Alter cellular pathways through its multiple functional groups, influencing biological responses.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, its uniqueness lies in the combination of diethylamino, hydroxyphenyl, and thiophene groups:

  • Similar compounds might include other diethylamino or hydroxyphenyl pyrazoles, but none with the exact structural configuration.

Properties

IUPAC Name

2-(diethylamino)-1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-3-21(4-2)13-19(24)22-16(14-8-5-6-9-17(14)23)12-15(20-22)18-10-7-11-25-18/h5-11,16,23H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIUYAVYSWCVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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